Temporin A
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Temporin A can be synthesized using solid-phase peptide synthesis (SPPS), specifically the Fmoc (9-fluorenylmethoxycarbonyl) strategy . The process involves sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group protects the amino terminus of the amino acids during the coupling reactions and is removed by a base, typically piperidine, before the next amino acid is added . The final peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .
Industrial Production Methods
While industrial-scale production of this compound is not widely reported, the principles of solid-phase peptide synthesis can be scaled up for larger production. Automated peptide synthesizers can facilitate the process, and advances in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides .
Chemical Reactions Analysis
Types of Reactions
Temporin A primarily undergoes reactions typical of peptides, including:
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with altered properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard amino acids or their derivatives during SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide-containing this compound.
Reduction: this compound with reduced disulfide bonds.
Substitution: This compound analogs with modified amino acid sequences.
Scientific Research Applications
Temporin A has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide-membrane interactions and peptide synthesis techniques.
Biology: Investigated for its role in innate immunity and its interactions with microbial membranes.
Medicine: Explored as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.
Mechanism of Action
Temporin A exerts its antimicrobial effects primarily through a membranolytic mechanism . It interacts with the microbial cell membrane, leading to membrane permeabilization and disruption . This interaction is facilitated by the amphipathic α-helical structure of this compound, which allows it to insert into the lipid bilayer and destabilize the membrane . The peptide can form toroidal pores or channel aggregates, leading to cell lysis .
Comparison with Similar Compounds
These peptides share similar antimicrobial properties but differ in their amino acid sequences and specific activities . Temporin A is unique due to its high hydrophobicity and potent activity against Gram-positive bacteria . Comparatively, temporin B and temporin L have been shown to act synergistically with this compound, enhancing its antimicrobial efficacy .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H117N17O14/c1-15-41(13)55(84-62(94)48(30-38(7)8)78-63(95)51-25-21-27-85(51)67(99)49(31-39(9)10)80-58(90)44(69)32-43-22-18-17-19-23-43)64(96)75-33-52(87)76-45(24-20-26-73-68(71)72)60(92)83-54(40(11)12)65(97)79-47(29-37(5)6)61(93)81-50(35-86)59(91)74-34-53(88)82-56(42(14)16-2)66(98)77-46(57(70)89)28-36(3)4/h17-19,22-23,36-42,44-51,54-56,86H,15-16,20-21,24-35,69H2,1-14H3,(H2,70,89)(H,74,91)(H,75,96)(H,76,87)(H,77,98)(H,78,95)(H,79,97)(H,80,90)(H,81,93)(H,82,88)(H,83,92)(H,84,94)(H4,71,72,73)/t41-,42-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-,56-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMAFNVBUDEZDD-VMMPLCMKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H117N17O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1396.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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